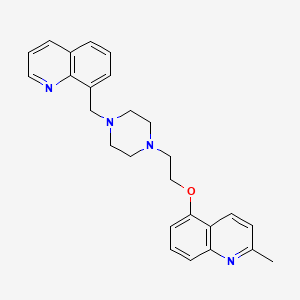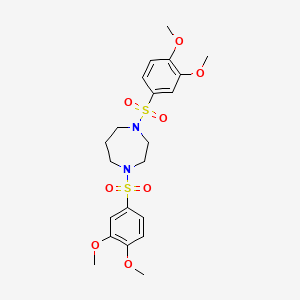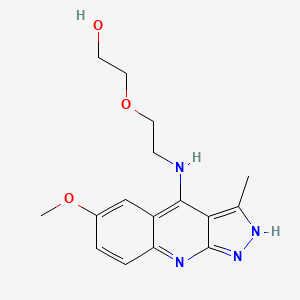
Ras/Rac Transformation Blocker, SCH 51344
Übersicht
Beschreibung
Ras/Rac Transformation Blocker, SCH 51344, is a cell-permeable pyrazoloquinoline compound . It acts as an effective blocker of Ras-induced malignant transformation and inhibits Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The effect of SCH 51344 is limited to Ras/Rac pathways other than those involving ERK and JNK .
Molecular Structure Analysis
The molecular formula of SCH 51344 is C16H20N4O3 . The InChI representation is1S/C16H20N4O3/c1-10-14-15 (17-5-7-23-8-6-21)12-9-11 (22-2)3-4-13 (12)18-16 (14)20-19-10/h3-4,9,21H,5-8H2,1-2H3, (H2,17,18,19,20) . Physical And Chemical Properties Analysis
SCH 51344 is a solid compound with a molecular weight of 316.36 g/mol . It is light yellow in color and has a solubility of 20 mg/mL in DMSO . It should be stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen
Targeting Ras/Rac in Oncogenesis
Ras proteins are pivotal in cellular processes like proliferation, differentiation, and apoptosis. Mutations in Ras genes (H-ras, K-ras, N-ras) transform them into active oncogenes, contributing significantly to the pathogenesis of various tumors. This underscores the importance of developing inhibitors like SCH 51344 to block Ras/Rac-mediated transformation pathways. Studies have shown that certain tumors exhibit high incidences of ras mutations, indicating potential therapeutic targets for Ras inhibitors (Bos, 1989).
Role of RAS in Tumor Progression and Therapy Resistance
The renin-angiotensin system (RAS) plays a critical role in cardiovascular and renal physiology and disease. Beyond its systemic effects, local expressions of RAS components contribute to tumor growth, metastasis, and therapy resistance. This suggests a potential research application of SCH 51344 in exploring its effects on RAS-related pathways in cancer. For example, inhibitors targeting RAS components have shown to reduce the risk of cancer and inhibit tumor progression in various preclinical models (Huirong Jiang et al., 2021).
Farnesyl Transferase Inhibitors (FTIs) and Ras Inhibition
FTIs have been researched for their ability to inhibit the posttranslational modification of proteins, including Ras, which is necessary for their oncogenic activity. While SCH 51344 is not an FTI, understanding the mechanisms of FTIs can provide insights into alternative strategies for blocking Ras/Rac-mediated oncogenic pathways. These inhibitors have shown efficacy in preclinical models by targeting the farnesylation of proteins critical for tumor cell survival and proliferation (A. Basso et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGXZZAORIRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433926 | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ras/Rac Transformation Blocker, SCH 51344 | |
CAS RN |
171927-40-5 | |
| Record name | 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171927-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



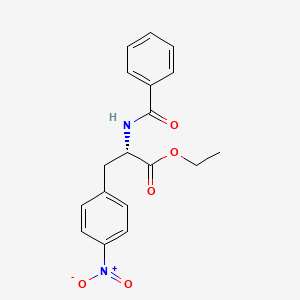
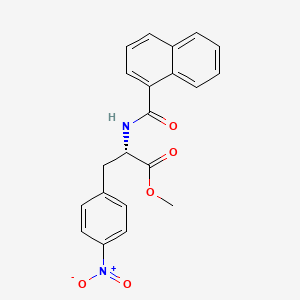
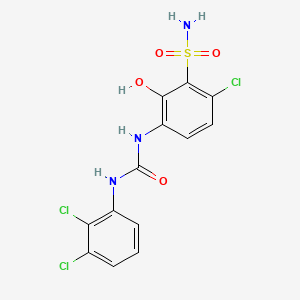
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)

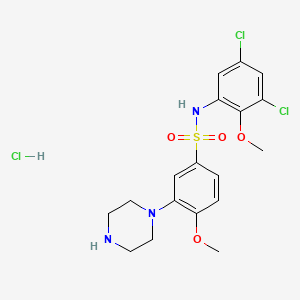
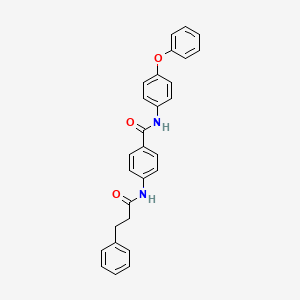

![N-(4-(2-(diethylamino)ethoxy)-3-methoxyphenyl)-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680837.png)
![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

![6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole](/img/structure/B1680842.png)
